2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Overview
Description
“2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde” is a chemical compound with the empirical formula C9H8N2O . It has a molecular weight of 160.17 . It’s a solid substance .
Molecular Structure Analysis
The molecular structure of “2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde” can be represented by the SMILES stringCC1=C(C2=C(N=CC=C2)N1)C=O
. The InChI representation is 1S/C9H8N2O/c1-6-8(5-12)7-3-2-4-10-9(7)11-6/h2-5H,1H3,(H,10,11)
. Chemical Reactions Analysis
While specific chemical reactions involving “2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde” are not available, it’s known that pyrrolopyridine derivatives have shown potent activities against FGFR1, 2, and 3 .Physical And Chemical Properties Analysis
“2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde” is a solid substance . It has a molecular weight of 160.17 . The compound has a topological polar surface area of 28.7 Ų .Scientific Research Applications
Synthesis of Heterocyclic Compounds
2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde plays a role in the synthesis of various heterocyclic compounds. For example, it is used in the creation of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives through oxidation processes involving lead tetraacetate. These processes yield tricyclic heterocycles, indicating the compound's utility in complex chemical syntheses (El-Nabi, 2004).
Magnetic Materials
In the field of magnetic materials, 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has been used as a ligand for coordinating paramagnetic transition metal ions. This application led to the creation of a {Mn(III)25} barrel-like cluster exhibiting single-molecule magnetic behavior, demonstrating its potential in the development of advanced magnetic materials (Giannopoulos et al., 2014).
Antibacterial Properties
Research has shown that certain derivatives of 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde possess antibacterial properties. For instance, a study synthesized a series of related compounds and identified one with notable in vitro antibacterial activity (Toja et al., 1986).
Structural and Electronic Properties
Investigations into the structural and electronic properties of molecules like 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde have provided insights into the influence of substituents on these properties. Such studies help in understanding the behavior of these compounds under different conditions, which is crucial for their application in various fields (Despinoy et al., 1998).
DNA Research
In DNA research, an unnatural hydrophobic base pair involving a derivative of 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde demonstrated specific selectivity in replication. This finding highlights its potential use in expanding the genetic alphabet and understanding DNA polymerase interactions (Mitsui et al., 2003).
Future Directions
The future directions for “2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde” and its derivatives could involve further exploration of their potential in cancer therapy, given their potent activities against FGFR1, 2, and 3 . Further mechanism studies and optimization of these compounds could lead to the development of effective therapeutic agents .
Mechanism of Action
Target of Action
Compounds with a similar 1h-pyrrolo[2,3-b]pyridine scaffold have been reported to inhibitHuman Neutrophil Elastase (HNE) , a potent serine protease belonging to the chymotrypsin family . HNE is an important target for the development of novel and selective inhibitors for the treatment of inflammatory diseases, especially pulmonary pathologies .
Mode of Action
Docking experiments with similar pyrrolo[2,3-b]pyridines have shown that their orientation in the hne catalytic triad ser195-his57-asp102 correlates with the effectiveness of the inhibitor interaction with the enzyme .
Biochemical Pathways
Inhibition of hne can affect various inflammatory pathways, given the role of hne in the degradation of extracellular matrix proteins and the regulation of inflammatory responses .
Result of Action
Inhibition of hne can potentially reduce inflammation and tissue damage, given the role of hne in these processes .
properties
IUPAC Name |
2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-8(5-12)7-3-2-4-10-9(7)11-6/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXESDXYYNGHALB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)N=CC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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